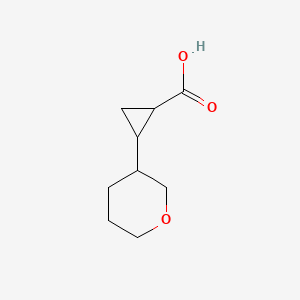![molecular formula C12H14BrClO2 B13632162 3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane is an organic compound with the molecular formula C12H14BrClO2 It is a derivative of oxolane, featuring a bromo and chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Commonly used solvents include dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane exerts its effects involves interactions with specific molecular targets. The bromine and chlorophenyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane
- 3-[2-Bromo-1-(4-fluorophenyl)ethoxy]oxolane
- 3-[2-Bromo-1-(4-methylphenyl)ethoxy]oxolane
Uniqueness
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane is unique due to the presence of both bromo and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H14BrClO2 |
|---|---|
Peso molecular |
305.59 g/mol |
Nombre IUPAC |
3-[2-bromo-1-(4-chlorophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14BrClO2/c13-7-12(16-11-5-6-15-8-11)9-1-3-10(14)4-2-9/h1-4,11-12H,5-8H2 |
Clave InChI |
ZBPWKOPZYFQBHG-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC(CBr)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


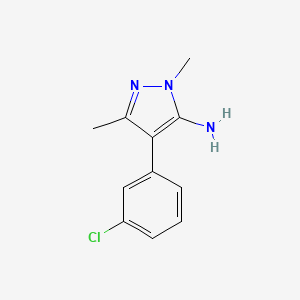
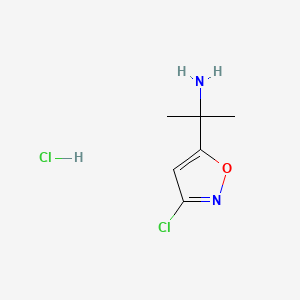
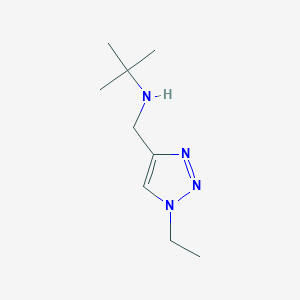
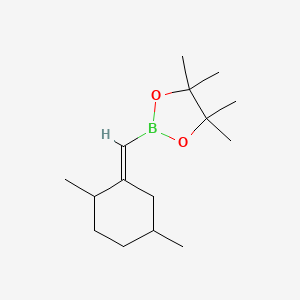

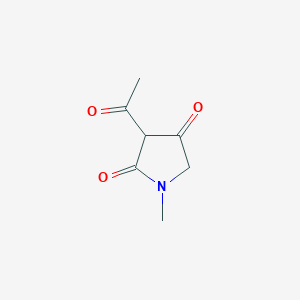
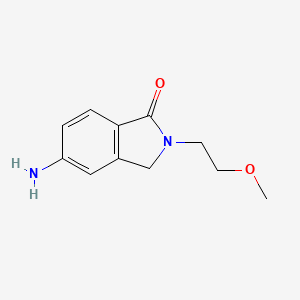
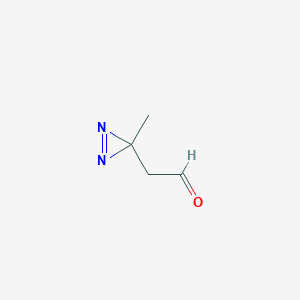
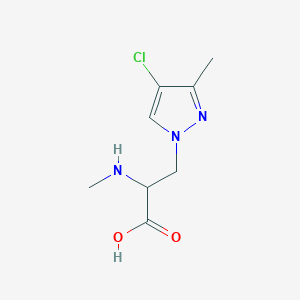
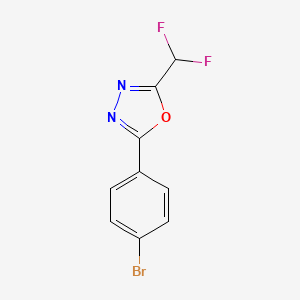
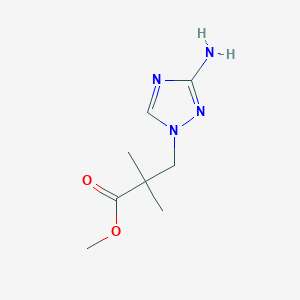
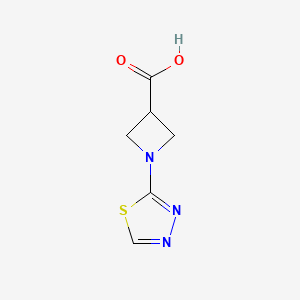
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
